2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is a complex organic compound with a unique structure that combines a nitrophenyl group, a dihydroimidazolyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the individual functional groups. The nitrophenyl group can be introduced through nitration reactions, while the dihydroimidazolyl group is synthesized via cyclization reactions involving appropriate precursors. The trifluoromethylphenyl group is often introduced through electrophilic aromatic substitution reactions using trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. The presence of the nitrophenyl and trifluoromethyl groups can impart unique properties, such as antimicrobial or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets, such as enzymes or receptors, makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the development of new materials with specific properties. For example, its unique structure can be exploited to create polymers or coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-{[(4-nitrophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the dihydroimidazolyl group can modulate its overall activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: This compound has a similar benzophenone structure but lacks the nitrophenyl and trifluoromethyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)15-4-2-1-3-14(15)16(25)23-10-9-22-17(23)28-11-12-5-7-13(8-6-12)24(26)27/h1-8H,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZHGFTWFFGFSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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